Benomyl-d4(benzimidazole-4,5,6,7-d4)
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Overview
Description
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled derivative of benomyl, a well-known fungicide. This compound is primarily used in scientific research to study the behavior and metabolism of benomyl in various environments. The isotopic labeling with deuterium atoms at positions 4, 5, 6, and 7 of the benzimidazole ring allows for precise tracking and analysis using techniques such as mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the introduction of deuterium atoms into the benzimidazole ring. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated starting materials in the synthesis process.
Industrial Production Methods: Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of specialized equipment to handle deuterated compounds.
Chemical Reactions Analysis
Types of Reactions: Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of benomyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benomyl.
Industry: Applied in environmental studies to monitor the fate of benomyl in agricultural settings.
Mechanism of Action
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It acts as a fungicide by inhibiting the polymerization of microtubules, which are essential for cell division. This disruption of microtubule formation leads to the inhibition of fungal growth and reproduction. The deuterium labeling allows for detailed studies of the compound’s interaction with its molecular targets and pathways.
Comparison with Similar Compounds
Benomyl: The non-labeled parent compound.
Carbendazim: Another benzimidazole fungicide with similar properties.
Thiophanate-methyl: A related fungicide that also acts on microtubules.
Uniqueness: Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable for research applications where understanding the detailed behavior and metabolism of benomyl is crucial.
Properties
CAS No. |
1398065-98-9 |
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Molecular Formula |
C14H14D4N4O3 |
Molecular Weight |
294.35 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
17804-35-2 (unlabelled) |
Synonyms |
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate |
tag |
Imidazol Impurities |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.